tert-butyl N-{4-[2-(trimethylsilyl)ethynyl]phenyl}carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-{4-[2-(trimethylsilyl)ethynyl]phenyl}carbamate: is a chemical compound with the molecular formula C16H23NO2Si and a molecular weight of 289.44 g/mol . This compound is characterized by the presence of a tert-butyl carbamate group attached to a phenyl ring, which is further substituted with a trimethylsilyl ethynyl group. It is commonly used in organic synthesis and research due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-{4-[2-(trimethylsilyl)ethynyl]phenyl}carbamate typically involves the reaction of 4-bromo-1H-indole with tert-butyl (dimethyl)silyl chloride in the presence of imidazole to form an intermediate compound . The final step involves the Horner–Wadsworth–Emmons olefination using diethyl [3-(trimethylsilyl)prop-2-yn-1-yl]phosphonate .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis generally follows the same principles as laboratory-scale preparation, with adjustments for scale, efficiency, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-{4-[2-(trimethylsilyl)ethynyl]phenyl}carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed to remove or modify certain functional groups.
Substitution: The phenyl ring and the trimethylsilyl ethynyl group can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield alcohols or ketones, while reduction can produce alkanes or amines.
Scientific Research Applications
Chemistry: tert-Butyl N-{4-[2-(trimethylsilyl)ethynyl]phenyl}carbamate is used as a building block in organic synthesis, particularly in the preparation of complex molecules and natural product analogs .
Biology and Medicine: In biological and medicinal research, this compound is used to study the effects of carbamate derivatives on various biological systems. It may also serve as a precursor for the synthesis of bioactive molecules.
Industry: In the industrial sector, this compound is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl N-{4-[2-(trimethylsilyl)ethynyl]phenyl}carbamate involves its interaction with specific molecular targets and pathways. The tert-butyl carbamate group can undergo hydrolysis to release the active amine, which can then interact with enzymes or receptors in biological systems . The trimethylsilyl ethynyl group may also play a role in modulating the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
- tert-Butyl (4-(bromomethyl)phenyl)carbamate
- tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
Uniqueness: tert-Butyl N-{4-[2-(trimethylsilyl)ethynyl]phenyl}carbamate is unique due to the presence of both the tert-butyl carbamate and trimethylsilyl ethynyl groups. This combination imparts distinct chemical properties and reactivity, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
tert-butyl N-[4-(2-trimethylsilylethynyl)phenyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2Si/c1-16(2,3)19-15(18)17-14-9-7-13(8-10-14)11-12-20(4,5)6/h7-10H,1-6H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSUMRYKOCILLJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)C#C[Si](C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO2Si |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.44 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.